N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-chlorobenzyl group, a sulfone-containing tetrahydrothiophene ring, and a 2,4,6-trimethylphenoxy substituent.
Properties
Molecular Formula |
C22H26ClNO4S |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H26ClNO4S/c1-15-10-16(2)22(17(3)11-15)28-13-21(25)24(20-8-9-29(26,27)14-20)12-18-4-6-19(23)7-5-18/h4-7,10-11,20H,8-9,12-14H2,1-3H3 |
InChI Key |
BHYPNZOAFGVLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: C₂₀H₂₂ClNO₅S (exact mass: 423.91 g/mol for a similar analog with 2-methoxyphenoxy) .
- Core Motifs: 4-Chlorobenzyl Group: Enhances lipophilicity and may influence receptor binding. 1,1-Dioxidotetrahydrothiophen-3-yl: The sulfone group improves solubility and metabolic stability. 2,4,6-Trimethylphenoxy: A sterically hindered aryl ether linked to the acetamide backbone.
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl substituent significantly impacts molecular properties and bioactivity:
Note: The exact molecular weight of the target compound is inferred from analogs.
Variations in the Acetamide-Linked Aryl Group
The aryloxy moiety influences steric and electronic properties:
The 2,4,6-trimethylphenoxy group in the target compound introduces steric bulk, which may hinder enzymatic degradation or modulate target binding compared to smaller substituents like methoxy .
Core Heterocyclic Modifications
Replacing the sulfone-containing tetrahydrothiophene with other heterocycles alters bioactivity:
Thiadiazole and thiazole derivatives often exhibit antimicrobial or enzyme-inhibitory properties, whereas sulfone-containing analogs like the target compound may prioritize metabolic stability .
Q & A
Q. Table 1: Key Reaction Parameters for Microwave-Assisted Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 120–140°C | Higher yields (>85%) |
| Irradiation Time | 10–20 min | Minimizes decomposition |
| Solvent | DMF | Enhances microwave coupling |
Q. Table 2: NMR Assignments for Critical Functional Groups
| Group | -NMR (ppm) | -NMR (ppm) |
|---|---|---|
| 4-Chlorobenzyl | 7.2–7.4 (d, 2H) | 128–132 (aromatic C) |
| Trimethylphenoxy | 2.1–2.3 (s, 9H) | 20–22 (CH) |
| Sulfonate (SO) | - | 112–118 (SO) |
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